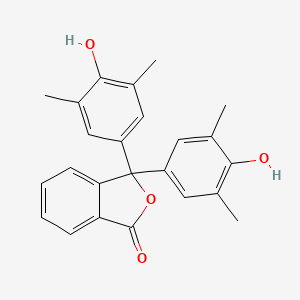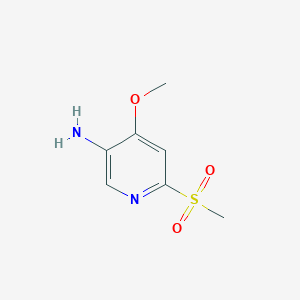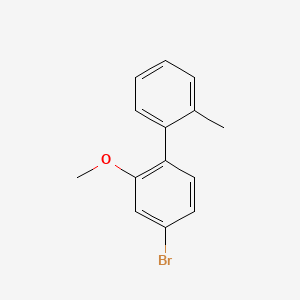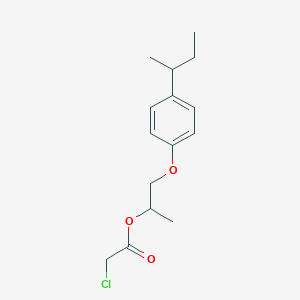![molecular formula C16H20Cl2N4O2S B14015637 Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl- CAS No. 20977-42-8](/img/structure/B14015637.png)
Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the benzenesulfonamide group. The bis(2-chloropropyl)amino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the chloropropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide: shares similarities with other sulfonamide derivatives and pyrimidine-based compounds.
N-(2-chloropropyl)-N-pyrimidin-2-yl-benzenesulfonamide: A similar compound with one chloropropyl group.
4-(bis(2-chloropropyl)amino)-benzenesulfonamide: Lacks the pyrimidine ring.
Uniqueness
The uniqueness of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
20977-42-8 |
|---|---|
Fórmula molecular |
C16H20Cl2N4O2S |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
4-[bis(2-chloropropyl)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20Cl2N4O2S/c1-12(17)10-22(11-13(2)18)14-4-6-15(7-5-14)25(23,24)21-16-19-8-3-9-20-16/h3-9,12-13H,10-11H2,1-2H3,(H,19,20,21) |
Clave InChI |
IQRJSDHZWNQVLX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)Cl)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)








![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)



